molecular formula C15H21ClN2O B2768963 2-Chloro-1-(1-propan-2-yl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propan-1-one CAS No. 2411235-61-3

2-Chloro-1-(1-propan-2-yl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propan-1-one

Cat. No.: B2768963
CAS No.: 2411235-61-3
M. Wt: 280.8
InChI Key: ONHMSGRBZRQNID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds are characterized based on their spectral data, elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(1-propan-2-yl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propan-1-one consists of a benzodiazepine core with a chlorine atom and an isopropyl group attached. The detailed arrangement of atoms and bonds can be visualized through X-ray crystallography or computational methods .

Future Directions

: Read the full paper : Crystal structure reference

Properties

IUPAC Name

2-chloro-1-(1-propan-2-yl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11(2)18-9-8-17(15(19)12(3)16)10-13-6-4-5-7-14(13)18/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHMSGRBZRQNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC2=CC=CC=C21)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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